(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate molecular architecture, which includes naphthyl, diphenylphosphino, and dihydroquinoline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthyl and diphenylphosphino precursors, followed by their coupling under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety and efficiency, and implementing purification techniques to obtain the compound in its pure form. Techniques such as crystallization, chromatography, and distillation are commonly employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.
Scientific Research Applications
®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline involves its interaction with specific molecular targets. The compound can bind to metal centers in coordination complexes, facilitating catalytic reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Naphthyl)-8-diphenylphosphino-1,2-dihydroquinoline: Lacks the dioxa-phospha-cyclohepta moiety.
®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-quinoline: Differs in the oxidation state of the quinoline moiety.
Uniqueness
The uniqueness of ®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline lies in its complex structure, which imparts specific chemical and biological properties. The presence of multiple functional groups and the ability to form stable coordination complexes make it a valuable compound in various research fields.
Properties
CAS No. |
1242168-77-9 |
---|---|
Molecular Formula |
C51H35NO2P2 |
Molecular Weight |
755.8 g/mol |
IUPAC Name |
[1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-naphthalen-1-yl-2H-quinolin-8-yl]-diphenylphosphane |
InChI |
InChI=1S/C51H35NO2P2/c1-3-20-39(21-4-1)55(40-22-5-2-6-23-40)48-28-14-19-38-29-32-45(44-27-13-18-35-15-7-10-24-41(35)44)52(51(38)48)56-53-46-33-30-36-16-8-11-25-42(36)49(46)50-43-26-12-9-17-37(43)31-34-47(50)54-56/h1-34,45H |
InChI Key |
XGSMFCXLINRSFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3N(C(C=C4)C5=CC=CC6=CC=CC=C65)P7OC8=C(C9=CC=CC=C9C=C8)C1=C(O7)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.